molecular formula C17H19N3O2 B11400396 5-(butylamino)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-(butylamino)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11400396
M. Wt: 297.35 g/mol
InChI Key: FNXQZZRXGRBABN-CMDGGOBGSA-N
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Description

5-(BUTYLAMINO)-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that combines an oxazole ring with a butylamino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(BUTYLAMINO)-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting with the preparation of the oxazole ring One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(BUTYLAMINO)-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the butylamino group or the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazole derivatives with additional functional groups, while reduction may yield simpler amine derivatives.

Scientific Research Applications

5-(BUTYLAMINO)-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(BUTYLAMINO)-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(BUTYLAMINO)-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of functional groups, which confer specific reactivity and interaction properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

5-(butylamino)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H19N3O2/c1-3-4-10-19-17-15(12-18)20-16(22-17)9-8-13-6-5-7-14(11-13)21-2/h5-9,11,19H,3-4,10H2,1-2H3/b9-8+

InChI Key

FNXQZZRXGRBABN-CMDGGOBGSA-N

Isomeric SMILES

CCCCNC1=C(N=C(O1)/C=C/C2=CC(=CC=C2)OC)C#N

Canonical SMILES

CCCCNC1=C(N=C(O1)C=CC2=CC(=CC=C2)OC)C#N

Origin of Product

United States

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